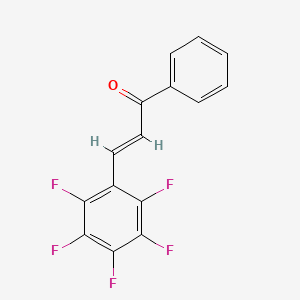

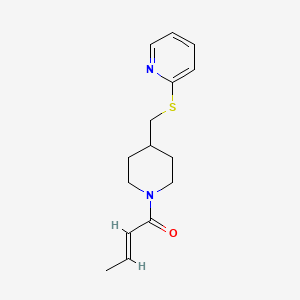

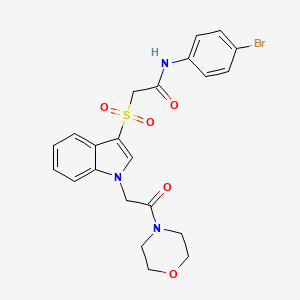

![molecular formula C20H16FN3O B3015598 4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether CAS No. 551931-26-1](/img/structure/B3015598.png)

4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[1,5-a]pyrimidine core suggests that the compound may have interesting photophysical properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyrazolo[1,5-a]pyrimidines can participate in a variety of reactions, including those involving their nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its specific structure .Scientific Research Applications

Tumor Imaging with Positron Emission Tomography (PET)

Pyrazolo[1,5-a]pyrimidine derivatives, closely related to 4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether, have been utilized in tumor imaging using PET. Specifically, fluorine-18 labeled pyrazolo[1,5-a]pyrimidine derivatives have shown potential in identifying tumors through PET scans. These compounds exhibit varying degrees of tumor uptake and clearance rates, making them significant for non-invasive cancer diagnostics (Xu et al., 2012).

Neurodegenerative and Neuropsychiatric Diseases

A series of 3-aminopyrazolo[3,4-d]pyrimidinones, which are structurally similar to 4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether, have been designed as inhibitors of phosphodiesterase 1 (PDE1). These inhibitors are being considered for treating cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease (Li et al., 2016).

Anticonvulsant and Antidepressant Activities

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential as anticonvulsants and antidepressants. Compounds from this class have shown promising results in reducing the duration of immobility time in animal models, suggesting their efficacy in treating depression and seizure disorders (Zhang et al., 2016).

Antimicrobial and Anti-Inflammatory Agents

Certain pyrazolo[1,5-a]pyrimidine compounds have displayed significant antimicrobial and anti-inflammatory activities. These compounds have shown promise against various Gram-positive and Gram-negative bacteria and pathogenic fungi, as well as in reducing inflammation in animal models (Aggarwal et al., 2014).

Antitubercular Agents

Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated as novel antitubercular agents. Some compounds in this class have demonstrated potent activity against Mycobacterium tuberculosis, along with low cytotoxicity, suggesting their potential as new therapeutic agents for tuberculosis (Reddy et al., 2015).

Mechanism of Action

Target of Action

It is known that pyrazolo[1,5-a]pyrimidines, a core structure in this compound, have been studied for their potential in various biological applications .

Mode of Action

Compounds with the pyrazolo[1,5-a]pyrimidines structure have been identified as strategic compounds for optical applications due to their tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Result of Action

Compounds with the pyrazolo[1,5-a]pyrimidines structure have been identified as strategic compounds for optical applications .

Action Environment

It is known that the properties and stability of compounds with the pyrazolo[1,5-a]pyrimidines structure are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-[2-[(4-fluorophenyl)methoxy]phenyl]-2-methylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O/c1-14-12-20-22-11-10-18(24(20)23-14)17-4-2-3-5-19(17)25-13-15-6-8-16(21)9-7-15/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQHONXILQMVAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1)C3=CC=CC=C3OCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3015521.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B3015524.png)

![2-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B3015527.png)

![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3015530.png)

![2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015531.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B3015532.png)

![3-[2-(([(Tert-butoxy)carbonyl]amino)methyl)phenyl]propanoic acid](/img/structure/B3015534.png)